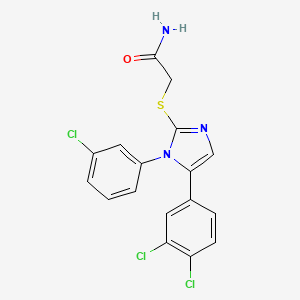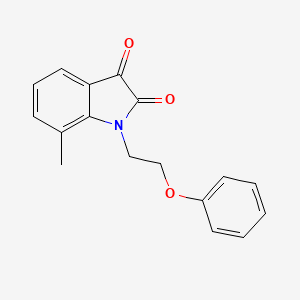
7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.311. It is an indole derivative .
Synthesis Analysis
The synthesis of indole derivatives like 7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione can be achieved through a Fischer indolisation–indole N -alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of 7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is based on the indole core, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Organic Synthesis and Chemical Properties
Indole-2,3-dione and its derivatives serve as versatile substrates in organic synthesis, facilitating the synthesis of a wide range of heterocyclic compounds, such as indoles and quinolines. These compounds are valuable for drug synthesis and have been explored for their potential in creating novel pharmacological agents. For example, studies have shown that indole derivatives can be efficiently synthesized through reactions involving dimethyl carbonate under mild conditions, highlighting the chemical versatility and potential for creating complex molecules (S. J. Garden & Â. C. Pinto, 2001; Wen-Chung Shieh, S. Dell, & O. Repič, 2001).
Biological and Pharmacological Applications
Research on indole derivatives has unveiled a range of biological and pharmacological activities. For instance, naphthoquinone, a class of phenolic compounds derived from naphthalene and structurally related to indole derivatives, has been reported to possess antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This underscores the potential therapeutic applications of indole derivatives in treating various diseases (A. Mbaveng & V. Kuete, 2014).
Environmental and Microbial Degradation Studies
Indole derivatives have also been the subject of environmental and microbial degradation studies, providing insights into their potential environmental impact and biodegradability. Research demonstrates that certain indole derivatives can be transformed or degraded by microbial consortia, with metabolites such as oxindole and isatin being identified during the degradation process. This has implications for understanding the environmental fate of these compounds and their potential use in bioremediation strategies (J. Gu & D. Berry, 1991).
properties
IUPAC Name |
7-methyl-1-(2-phenoxyethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-5-9-14-15(12)18(17(20)16(14)19)10-11-21-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMVIUFGITNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322677 |
Source


|
| Record name | 7-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione | |
CAS RN |
620932-09-4 |
Source


|
| Record name | 7-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)
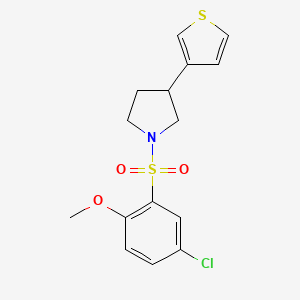
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)
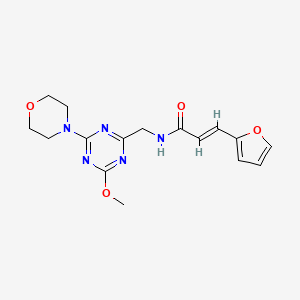
![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)
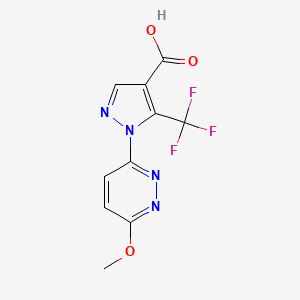
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)
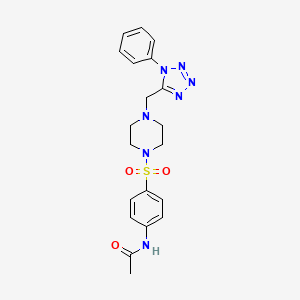
![N-[4-[2-(Hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2683101.png)
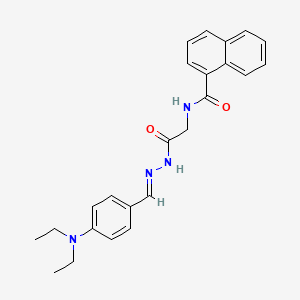
![4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2683103.png)


